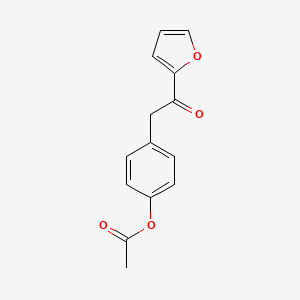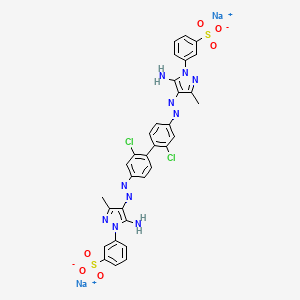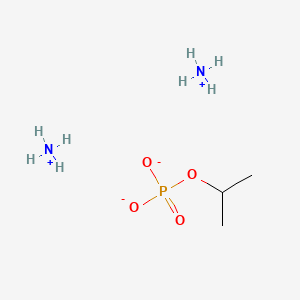
Diammonium monoisopropyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diammonium isopropyl phosphate is a chemical compound that belongs to the class of ammonium phosphates. It is characterized by the presence of two ammonium ions and an isopropyl group attached to the phosphate moiety. This compound is known for its solubility in water and its applications in various fields, including agriculture, industry, and scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diammonium isopropyl phosphate can be synthesized through the reaction of isopropyl alcohol with phosphoric acid, followed by neutralization with ammonia. The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the complete conversion of reactants to the desired product.
-
Reaction of Isopropyl Alcohol with Phosphoric Acid
Equation: ( \text{C}_3\text{H}_7\text{OH} + \text{H}_3\text{PO}_4 \rightarrow \text{C}_3\text{H}_7\text{PO}_4 + \text{H}_2\text{O} )
Conditions: The reaction is carried out at a temperature of around 50-60°C with continuous stirring.
-
Neutralization with Ammonia
Equation: ( \text{C}_3\text{H}_7\text{PO}_4 + 2\text{NH}_3 \rightarrow (\text{NH}_4)_2\text{C}_3\text{H}_7\text{PO}_4 )
Conditions: The neutralization is performed at room temperature, and the pH is adjusted to around 7-8.
Industrial Production Methods
In industrial settings, the production of diammonium isopropyl phosphate involves large-scale reactors where the reactants are mixed and reacted under controlled conditions. The process includes steps such as mixing, reaction, neutralization, crystallization, and drying to obtain the final product in a pure and stable form.
Analyse Chemischer Reaktionen
Types of Reactions
Diammonium isopropyl phosphate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form isopropyl alcohol and phosphoric acid.
Decomposition: Upon heating, it decomposes to release ammonia and isopropyl phosphate.
Substitution: It can participate in substitution reactions where the isopropyl group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Water, mild acidic or basic conditions.
Decomposition: Elevated temperatures (above 100°C).
Substitution: Various organic reagents under controlled conditions.
Major Products Formed
Hydrolysis: Isopropyl alcohol and phosphoric acid.
Decomposition: Ammonia and isopropyl phosphate.
Substitution: Depending on the substituent, various substituted phosphates.
Wissenschaftliche Forschungsanwendungen
Diammonium isopropyl phosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Employed in biochemical assays and as a nutrient source in microbial culture media.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of fertilizers, fire retardants, and as a corrosion inhibitor.
Wirkmechanismus
The mechanism of action of diammonium isopropyl phosphate involves its interaction with various molecular targets and pathways:
Phosphate Group: Acts as a source of phosphate ions, which are essential for various biochemical processes.
Ammonium Ions: Provide nitrogen, which is a crucial nutrient for plant growth and microbial metabolism.
Isopropyl Group: Modifies the solubility and reactivity of the compound, influencing its interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Diammonium isopropyl phosphate can be compared with other similar compounds such as:
Diammonium Phosphate: Similar in providing ammonium and phosphate ions but lacks the isopropyl group.
Monoammonium Phosphate: Contains only one ammonium ion and is used primarily as a fertilizer.
Triammonium Phosphate: Contains three ammonium ions and is used in different industrial applications.
Uniqueness
The presence of the isopropyl group in diammonium isopropyl phosphate makes it unique, as it imparts distinct solubility and reactivity properties compared to other ammonium phosphates. This uniqueness allows it to be used in specialized applications where other compounds may not be suitable.
Eigenschaften
CAS-Nummer |
68444-17-7 |
|---|---|
Molekularformel |
C3H15N2O4P |
Molekulargewicht |
174.14 g/mol |
IUPAC-Name |
diazanium;propan-2-yl phosphate |
InChI |
InChI=1S/C3H9O4P.2H3N/c1-3(2)7-8(4,5)6;;/h3H,1-2H3,(H2,4,5,6);2*1H3 |
InChI-Schlüssel |
LNKPYXHTQWMWBV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OP(=O)([O-])[O-].[NH4+].[NH4+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyltintris[2-(decanoyloxy)ethylmercaptide]](/img/structure/B13779621.png)
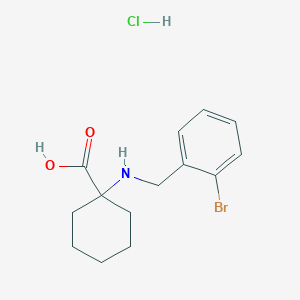

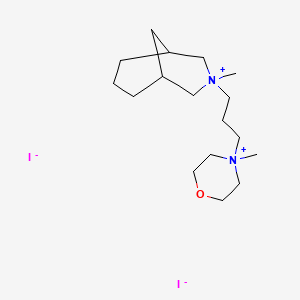
![copper;N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;dichloride](/img/structure/B13779655.png)



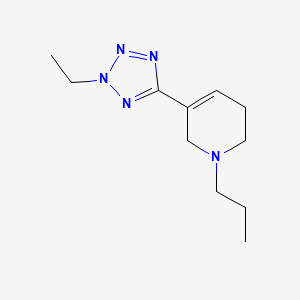
![Hexabutyl 2,2',2''-[(butylstannylidyne)tris(thio)]trisuccinate](/img/structure/B13779688.png)
![4-[(4-Methylidenecyclohexyl)methoxy]-4-oxobutanoic acid](/img/structure/B13779690.png)
